molecular formula C19H18F3N5O2 B2930414 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1203011-73-7

1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2930414
CAS RN: 1203011-73-7
M. Wt: 405.381
InChI Key: SREGKBRECXSUSZ-UHFFFAOYSA-N
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Description

1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Spectral Analyses : The compound and related derivatives have been synthesized using a one-pot strategy, characterized by FT-IR, NMR spectroscopy, and TOF-MS spectrometry. Crystal structures were confirmed by X-ray diffraction analyses, showcasing monoclinic crystal packing. DFT calculations were used to compare experimental results and probe structural properties, including molecular electrostatic potential (MEP) and frontier molecular orbital analysis, to understand stability and reactivity. Additionally, these compounds were evaluated for brine shrimp cytotoxicity, indicating potential biological activity (Ahmed et al., 2016).

  • Catalyzed Amidation : Amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, facilitated by urea structures like N,N-diethylurea (DEU), were found to be efficient. This process involves 1,3-dipolar cycloaddition and rearrangement, highlighting the compound's utility in synthetic organic chemistry (Xie, Ramström, & Yan, 2015).

  • Biological Activity and Cytokinin-Activity : A related N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) urea compound was synthesized, showing preliminary cytokinin activity, which is significant for agricultural applications and understanding plant growth mechanisms (Gui-rong, 2002).

Molecular Interaction and Reactivity

  • Anion Tuning of Gel Properties : The interaction of urea derivatives with anions to tune the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators was studied. This demonstrates the compound's potential in developing materials with specific physical properties (Lloyd & Steed, 2011).

  • Lossen Rearrangement for Synthesis : The synthesis of ureas from carboxylic acids through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored, showing good yields without racemization. This method is highlighted for its environmental friendliness and cost-effectiveness, indicating the compound's applicability in greener synthetic routes (Thalluri, Manne, Dev, & Mandal, 2014).

Applications in Material Science and Medicinal Chemistry

  • Supramolecular Gelators : The formation of Ag-complexes with quinoline urea derivatives for gelation in mixed solvents showcases the compound's utility in creating supramolecular structures with potential applications in material science and drug delivery systems (Braga et al., 2013).

  • Corrosion Inhibition : Urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating significant protection against corrosion. This reveals the compound's potential in industrial applications, particularly in extending the lifespan of metal components and structures (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c1-26-16(13-7-3-2-4-8-13)25-27(18(26)29)12-11-23-17(28)24-15-10-6-5-9-14(15)19(20,21)22/h2-10H,11-12H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREGKBRECXSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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